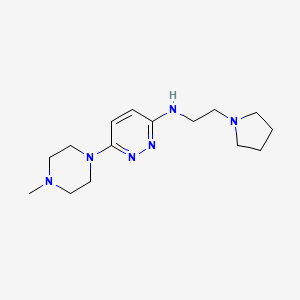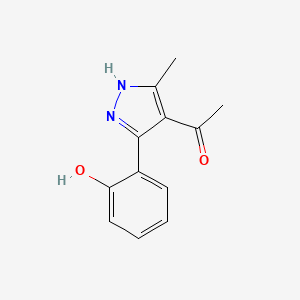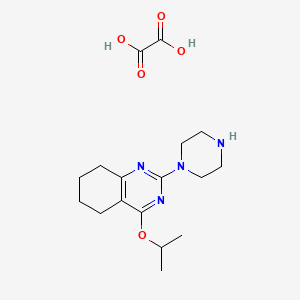
4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, pharmacology, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-isopropoxyquinazoline with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various piperazine-substituted compounds.
Wissenschaftliche Forschungsanwendungen
4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a quinazoline ring.
4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine: Contains a phenylsulfonyl group, which imparts different chemical properties.
Uniqueness
4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate is unique due to its specific quinazoline structure combined with the piperazine ring. This combination provides distinct chemical and biological properties that are not observed in similar compounds with different ring structures or substituents.
Eigenschaften
CAS-Nummer |
81532-71-0 |
|---|---|
Molekularformel |
C17H26N4O5 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
oxalic acid;2-piperazin-1-yl-4-propan-2-yloxy-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C15H24N4O.C2H2O4/c1-11(2)20-14-12-5-3-4-6-13(12)17-15(18-14)19-9-7-16-8-10-19;3-1(4)2(5)6/h11,16H,3-10H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
LQMNDUHCTHUXKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NC(=NC2=C1CCCC2)N3CCNCC3.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


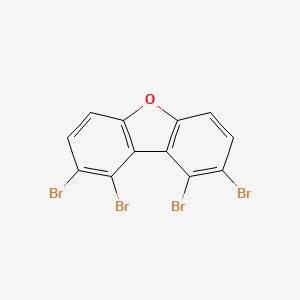
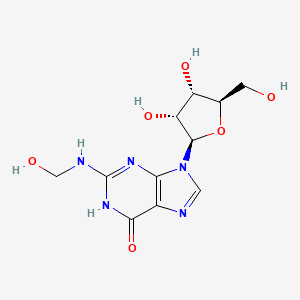
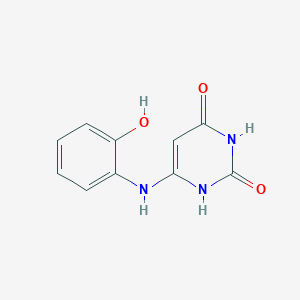
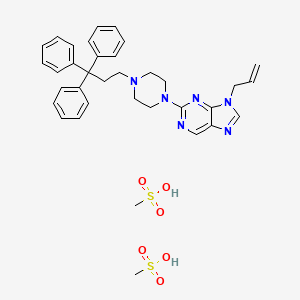
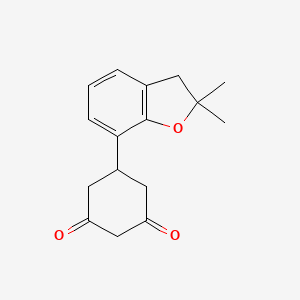
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
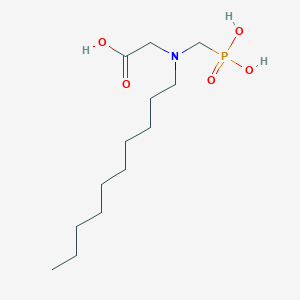
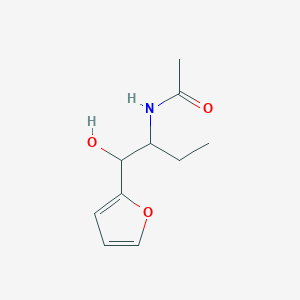

![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
